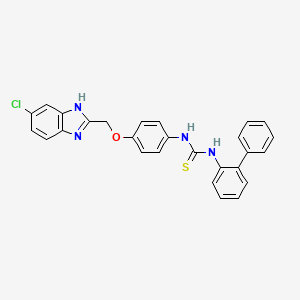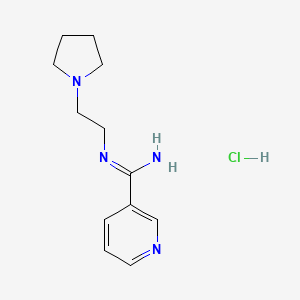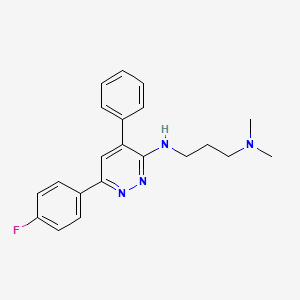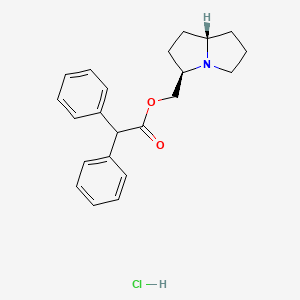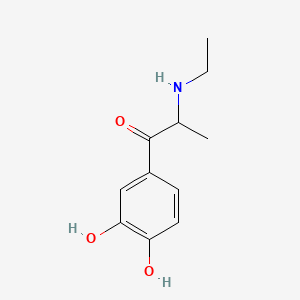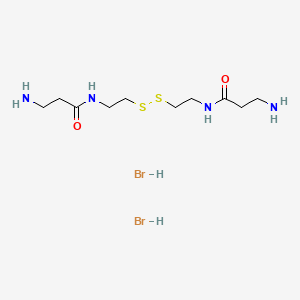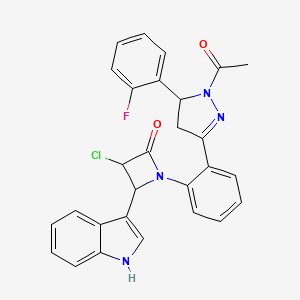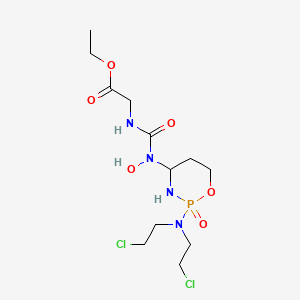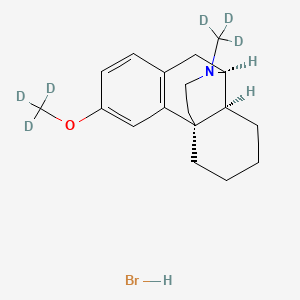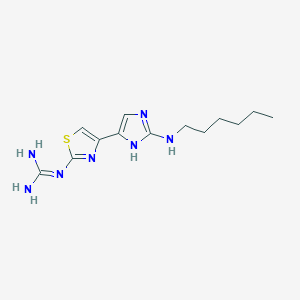
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- is a complex organic compound that features a guanidine group, an imidazole ring, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- typically involves multi-step organic reactions. One common method involves the guanylation of amines with carbodiimides, often catalyzed by transition metals . Another approach is the one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . These reactions are usually carried out under mild conditions and can achieve high yields.
Industrial Production Methods
Industrial production of guanidine derivatives often employs catalytic guanylation reactions. These methods are efficient and scalable, making them suitable for large-scale production . The use of transition-metal catalysts in these reactions helps in achieving high selectivity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in treating muscle weakness and fatigue associated with myasthenic syndromes.
Industry: Utilized in the synthesis of advanced materials and as a component in molecular glues.
Mecanismo De Acción
The mechanism of action of guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- involves its interaction with various molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . Additionally, it can bind to phosphatidylglycerol and cardiolipin, leading to membrane damage and accumulation of intracellular ATP .
Comparación Con Compuestos Similares
Similar Compounds
Guanidine: A simple molecule with similar basic properties.
Isopropoxy Benzene Guanidine: Known for its antimicrobial activity.
Therbogrel: A guanidine derivative with thromboxane A2 receptor activity.
Uniqueness
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- is unique due to its combined structural features of guanidine, imidazole, and thiazole rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
88723-96-0 |
|---|---|
Fórmula molecular |
C13H21N7S |
Peso molecular |
307.42 g/mol |
Nombre IUPAC |
2-[4-[2-(hexylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C13H21N7S/c1-2-3-4-5-6-16-12-17-7-9(18-12)10-8-21-13(19-10)20-11(14)15/h7-8H,2-6H2,1H3,(H2,16,17,18)(H4,14,15,19,20) |
Clave InChI |
QIFAUHLPIKAQLF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=NC=C(N1)C2=CSC(=N2)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




